In Vitro Antimalarial Potency: Bisdesethylchloroquine vs. Chloroquine and Desethylchloroquine Against P. falciparum Strains
Against the chloroquine-sensitive Camp LA 137 strain of P. falciparum, bisdesethylchloroquine exhibited an ID50 more than twice that of chloroquine, indicating substantially reduced intrinsic antimalarial activity relative to the parent drug [1]. In contrast, desethylchloroquine demonstrated nearly equivalent activity to chloroquine against this sensitive strain [1]. Against the chloroquine-resistant Vietnam Smith strain, the differentiation was more pronounced: desethylchloroquine showed a three-fold loss of activity, while bisdesethylchloroquine exhibited no detectable activity at concentrations as high as 340 ng/mL [1].
| Evidence Dimension | Antimalarial potency (ID50 ratio and activity at maximum tested concentration) |
|---|---|
| Target Compound Data | ID50 >2× chloroquine ID50 (sensitive strain); No activity detected at ≤340 ng/mL (resistant strain) |
| Comparator Or Baseline | Chloroquine (parent): ID50 baseline (sensitive strain); Desethylchloroquine: Activity equivalent to chloroquine (sensitive strain); 3-fold activity loss (resistant strain) |
| Quantified Difference | Bisdesethylchloroquine ID50 >2× chloroquine ID50; Complete loss of detectable antimalarial activity in resistant strain at 340 ng/mL vs. measurable activity for chloroquine and desethylchloroquine |
| Conditions | Semi-automated microdilution technique using P. falciparum Camp LA 137 (chloroquine-sensitive) and Vietnam Smith LA 137 (multi-drug resistant) isolates |
Why This Matters
This data defines bisdesethylchloroquine as a pharmacologically distinct entity, requiring separate quantification in pharmacokinetic studies and precluding the use of chloroquine calibration curves for metabolite measurement.
- [1] Aderounmu AF. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Ann Trop Med Parasitol. 1984 Dec;78(6):581-5. View Source
